molecular formula C11H11BrN2 B8677463 5-bromo-1-cyclopropylmethyl-1H-indazole

5-bromo-1-cyclopropylmethyl-1H-indazole

Cat. No. B8677463
M. Wt: 251.12 g/mol
InChI Key: LDOUIQIWJYFNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08017641B2

Procedure details

To a solution of 5-bromoindazole (15 g, 76.1 mmol) and (bromomethyl)cyclopropane (8.12 mL, 83.7 mmol) in 75 mL of DMF, K2CO3 (16 g, 114.0 mmol) was added. The mixture was heated to 105° C. After 24 hours, starting material was still observed. Additional (bromomethyl)cyclopropane (5.7 mL, 57.0 mmol) was added and reaction was heated to 105° C. for an additional 24 hours. 5-Bromoindazole was again observed so additional (bromomethyl)cyclopropane was added (4 mL, 38 mmol) and the reaction was heated at 95° C. for an additional 48 hours. After disappearance of 5-bromoindazole, the reaction mixture was poured onto DCM/brine. The two layers were separated and the aqueous layer was extracted with DCM (2×) and checked by TLC. No product was observed in aqueous layer. The combined organics were washed with H2O (2×) and brine and dried over Na2SO4. After filtration, the filtrate was concentrated and the resulting residue was purified by chromatography with 9.5:0.5 hexane/EtOAc to provide 5-bromo-1-cyclopropylmethyl-1H-indazole (8.74 g, 45% isolated yield). 1H NMR (400 MHz CDCl3) δ 7.93 (s, 1H), 7.86 (d, J=1.57 Hz, 1H), 7.43 (dd, J=8.61, 1.57 Hz, 1H), 7.31 (d, J=8.61 Hz, 1H), 4.24 (d, J=6.26 Hz, 2H), 1.37-1.26 (m, 1H), 0.62-0.55 (m, 2H), 0.43-0.37 (m, 2H); MS (APCI+) m/z 251/253 (M/M+2H, 1:1) was detected.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.12 mL
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.Br[CH2:12][CH:13]1[CH2:15][CH2:14]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:12][CH:13]1[CH2:15][CH2:14]1)[N:6]=[CH:5]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
Quantity
8.12 mL
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
16 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
BrCC1CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 105° C. for an additional 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
was added (4 mL, 38 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 95° C. for an additional 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×)
WASH
Type
WASH
Details
The combined organics were washed with H2O (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by chromatography with 9.5:0.5 hexane/EtOAc

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C2C=NN(C2=CC1)CC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.74 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.